![molecular formula C21H22O5 B13415326 (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol CAS No. 69393-94-8](/img/structure/B13415326.png)
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is a complex organic compound belonging to the class of pterocarpans. It is characterized by its unique structure, which includes a benzofuran fused with a benzopyran ring system. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Formation of the benzopyran ring: This step often involves the use of aldehydes or ketones in cyclization reactions.
Introduction of the methoxy group: This is usually done through methylation reactions using reagents like methyl iodide.
Attachment of the 3-methylbut-2-en-1-yl group: This step involves alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
化学反応の分析
Types of Reactions
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of pterocarpans and related structures.
Biology: This compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.
類似化合物との比較
Similar Compounds
(6aS,11aS)-2-dimethylallyl-3,6a,9-trihydroxypterocarpan: This compound has a similar structure but lacks the methoxy group.
(6aS,11aS)-4-dimethylallyl-3,6a,9-trihydroxypterocarpan: Similar structure with a different position of the dimethylallyl group.
Uniqueness
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is unique due to the presence of the methoxy group and the specific positioning of the 3-methylbut-2-en-1-yl group. These structural features contribute to its distinct chemical reactivity and biological activities.
特性
CAS番号 |
69393-94-8 |
|---|---|
分子式 |
C21H22O5 |
分子量 |
354.4 g/mol |
IUPAC名 |
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-6a,9-diol |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-15-18(10-17(13)24-3)25-11-21(23)16-7-6-14(22)9-19(16)26-20(15)21/h4,6-10,20,22-23H,5,11H2,1-3H3/t20-,21+/m0/s1 |
InChIキー |
WOKIXZBYDPTMJD-LEWJYISDSA-N |
異性体SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |
正規SMILES |
CC(=CCC1=CC2=C(C=C1OC)OCC3(C2OC4=C3C=CC(=C4)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



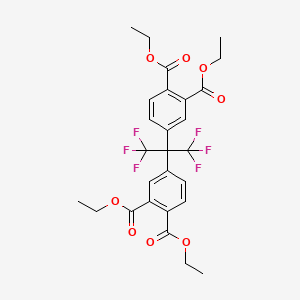
![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
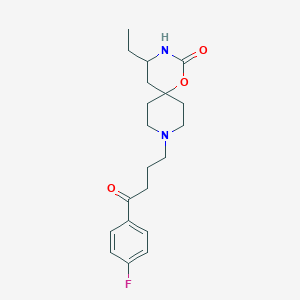

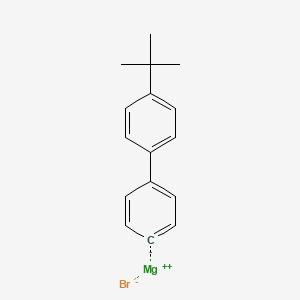
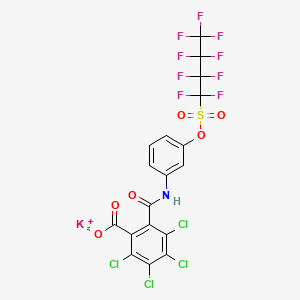
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)

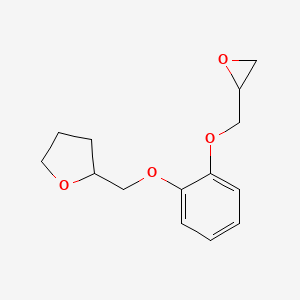

![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)


